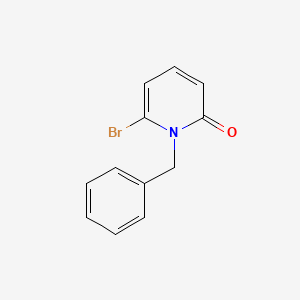

![molecular formula C21H13FN6O4 B2841407 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea CAS No. 1190006-26-8](/img/structure/B2841407.png)

N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

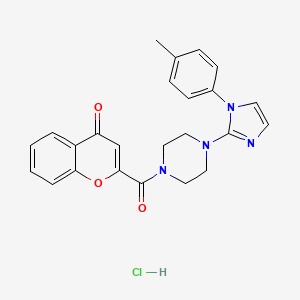

“N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound is part of a larger class of molecules that have been studied for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H20N6O2 . It contains a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea” include a molecular weight of 412.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .

Wissenschaftliche Forschungsanwendungen

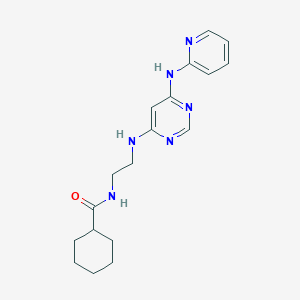

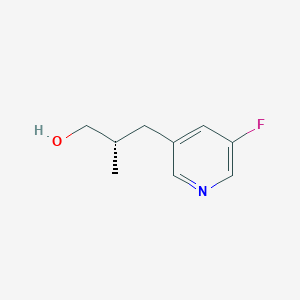

Tyrosine Kinase Inhibition and Angiogenesis

The chemical series including benzimidazole-ureas has been identified as potent inhibitors of the TIE-2 and VEGFR-2 tyrosine kinase receptors, which play a crucial role in angiogenesis. Studies on the structure-activity relationship (SAR) highlighted the significance of the N1 nitrogen of both the benzimidazole and urea moieties for inhibitory activity. This was further supported by X-ray crystallography showing the binding interactions of these compounds with the VEGFR-2 enzyme, emphasizing the urea moiety's role in therapeutic applications aimed at inhibiting angiogenesis for cancer treatment (Hasegawa et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Benzimidazole derivatives have been explored for their potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease and other neurodegenerative conditions. Specific compounds within this chemical class have demonstrated effective inhibition profiles, indicating their potential for therapeutic application in diseases characterized by enzyme dysregulation (Sujayev et al., 2016).

Antimicrobial Activity

The benzimidazole core, when integrated into various chemical structures, has shown significant antimicrobial activity. For instance, specific derivatives have been effective against a range of microbial pathogens, including Escherichia coli and Staphylococcus aureus. This suggests the potential of benzimidazole-based compounds in developing new antimicrobial agents to combat resistant bacterial infections (Salahuddin et al., 2017).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

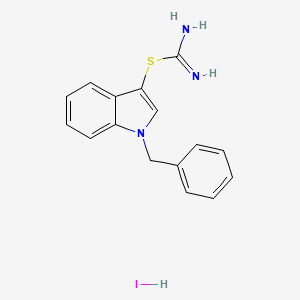

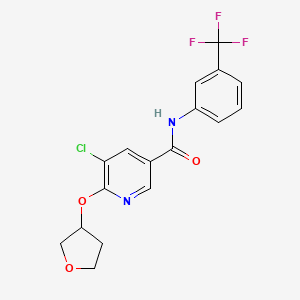

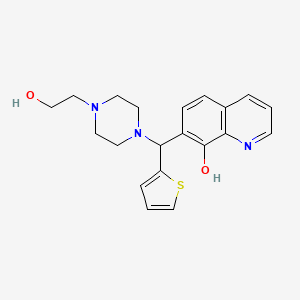

IUPAC Name |

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN6O4/c22-14-4-1-12(2-5-14)15-8-16-21(29)27(23-10-28(16)25-15)9-19-24-20(26-32-19)13-3-6-17-18(7-13)31-11-30-17/h1-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVGACRBGAXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)